molecular formula C10H10F3NO3 B3840824 N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No. B3840824
M. Wt: 249.19 g/mol
InChI Key: ICQKZCPTDWBKRC-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide, also known as TFA-DMT, is a chemical compound that belongs to the class of tryptamines. It is a synthetic derivative of the naturally occurring psychoactive compound DMT (N,N-dimethyltryptamine). TFA-DMT has gained interest in scientific research due to its potential therapeutic applications in various fields.

Scientific Research Applications

Oxidative Addition Reactions

A study by Shainyan et al. (2015) explored the oxidative addition of trifluoroacetamide to alkenes and dienes, revealing products like 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides and derivatives involving 2,5-dimethylhexa-2,4-diene. This reaction showcased the utility of trifluoroacetamide in complex organic syntheses, particularly in forming iodinated and cyclized products (Shainyan et al., 2015).

Structural Studies

Sterkhova, Lazarev, and Shainyan (2019) conducted structural studies on a derivative of trifluoroacetamide, examining its form in crystal, solution, and gas phase. This study highlights the importance of understanding the structural characteristics of trifluoroacetamide derivatives in various states, which can have implications for their reactivity and applications in chemistry (Sterkhova, Lazarev, & Shainyan, 2019).

Preparation of Azidothiophenes

Spagnolo and Zanirato (1996) detailed a method for preparing isomeric acetyl- and 2,2,2-trifluoroacetyl-azidothiophenes from dibromothiophenes. This process demonstrates the versatility of trifluoroacetamide derivatives in synthesizing azidothiophenes, which are valuable in various chemical applications (Spagnolo & Zanirato, 1996).

Antiplasmodial Properties

Mphahlele, Mmonwa, and Choong (2017) synthesized novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated their potential in vitro antiplasmodial properties. This research suggests the potential medical applications of trifluoroacetamide derivatives in treating diseases like malaria (Mphahlele, Mmonwa, & Choong, 2017).

Antimicrobial and Antioxidant Properties

Balachandran et al. (2015) assessed N-Benzyl-2,2,2-trifluoroacetamide for its antimicrobial, antioxidant, cytotoxic, and molecular docking properties. This study reveals the potential pharmaceutical applications of trifluoroacetamide derivatives, especially in developing new antimicrobial and antioxidant agents (Balachandran et al., 2015).

Synthesis of Secondary Amines

Nussbaumer, Baumann, Dechat, and Harasek (1991) described the selective TFAA-cleavage of tertiary 2,4-dimethoxybenzylamines to synthesize secondary amines. This study is significant for organic chemistry, demonstrating the utility of trifluoroacetamide derivatives in synthesizing amines, which are key building blocks in many chemical products (Nussbaumer et al., 1991).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-6-3-4-8(17-2)7(5-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQKZCPTDWBKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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